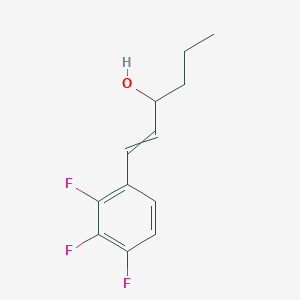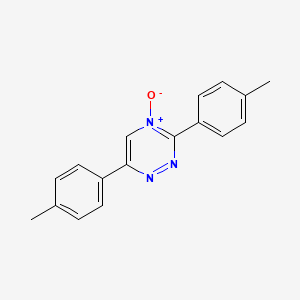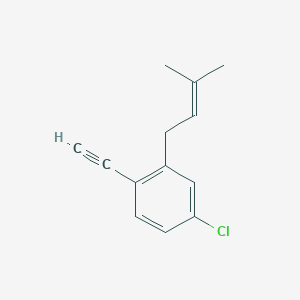![molecular formula C19H28O5 B12528568 2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate CAS No. 847908-88-7](/img/structure/B12528568.png)
2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethylhexanoyl group and a benzoate group linked through an ethoxyethanol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate typically involves the esterification of 2-ethoxyethanol with 2-ethylhexanoic acid, followed by the reaction with benzoic acid. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The general reaction scheme is as follows:
-
Esterification of 2-ethoxyethanol with 2-ethylhexanoic acid
Reagents: 2-ethoxyethanol, 2-ethylhexanoic acid, acid catalyst (e.g., sulfuric acid)
Conditions: Reflux, removal of water by azeotropic distillation
-
Reaction with benzoic acid
Reagents: Intermediate ester, benzoic acid, acid catalyst
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification and distillation to ensure high yield and purity of the final product. The use of advanced distillation techniques and automated reactors enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylhexanoyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
Hydrolysis: 2-ethoxyethanol, 2-ethylhexanoic acid, benzoic acid
Oxidation: Carboxylic acids derived from the oxidation of the ethylhexanoyl group
Reduction: Alcohols derived from the reduction of the ester groups
Scientific Research Applications
2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and catalysis.
Biology: Employed in the formulation of biochemical assays and as a stabilizer for biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its chemical stability and compatibility with various polymers.
Mechanism of Action
The mechanism of action of 2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate involves the hydrolysis of its ester bonds, leading to the release of 2-ethoxyethanol, 2-ethylhexanoic acid, and benzoic acid. These hydrolysis products can interact with various molecular targets and pathways:
2-ethoxyethanol: Acts as a solvent and can penetrate biological membranes, facilitating the delivery of other compounds.
2-ethylhexanoic acid: Involved in metabolic pathways and can act as a precursor for the synthesis of other bioactive molecules.
Benzoic acid: Known for its antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Comparison with Similar Compounds
2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate can be compared with other similar compounds, such as:
2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl acetate: Similar structure but with an acetate group instead of a benzoate group. It has different solubility and reactivity properties.
2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl propionate: Contains a propionate group, leading to variations in its chemical and physical properties.
2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl butyrate: The presence of a butyrate group affects its esterification and hydrolysis behavior.
These compounds share similar ester linkages but differ in their functional groups, leading to variations in their applications and reactivity.
Properties
CAS No. |
847908-88-7 |
|---|---|
Molecular Formula |
C19H28O5 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[2-(2-ethylhexanoyloxy)ethoxy]ethyl benzoate |
InChI |
InChI=1S/C19H28O5/c1-3-5-9-16(4-2)18(20)23-14-12-22-13-15-24-19(21)17-10-7-6-8-11-17/h6-8,10-11,16H,3-5,9,12-15H2,1-2H3 |
InChI Key |
QLYBPFUPYOITBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCCOCCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


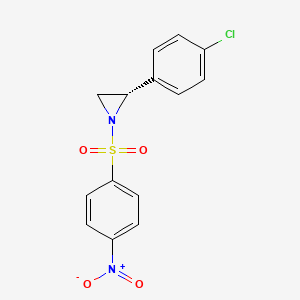
![2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline](/img/structure/B12528492.png)
![3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]-](/img/structure/B12528513.png)
![[2-(2-Phenylethyl)cyclopropyl]methanol](/img/structure/B12528514.png)
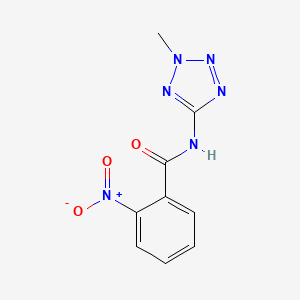
![Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]-](/img/structure/B12528529.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12528543.png)
![Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane](/img/structure/B12528545.png)
![Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate](/img/structure/B12528553.png)

